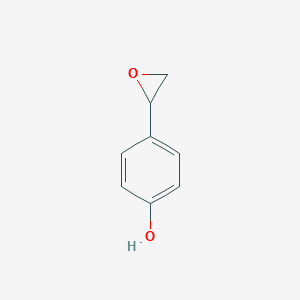

2-(4-Hydroxyphenyl)oxirane

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(oxiran-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c9-7-3-1-6(2-4-7)8-5-10-8/h1-4,8-9H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZENRVUXKMEUBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30917677 | |

| Record name | 4-(Oxiran-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30917677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93835-83-7 | |

| Record name | 4-Hydroxystyrene 7,8-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093835837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Oxiran-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30917677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of Aryl Oxiranes in Contemporary Organic Synthesis and Materials Science Research

Aryl oxiranes, a class of compounds characterized by a three-membered epoxide ring attached to an aromatic group, are of paramount importance in both organic synthesis and materials science. Their significance stems from the unique reactivity of the strained oxirane ring, which makes them versatile intermediates for the construction of complex molecular architectures.

In organic synthesis, the high ring strain of oxiranes (approximately 25 kcal/mol) renders them susceptible to ring-opening reactions with a wide array of nucleophiles, including alcohols, amines, and thiols. This reactivity allows for the introduction of diverse functional groups and the formation of valuable products. The presence of the aryl group can influence the regioselectivity of these ring-opening reactions, providing a powerful tool for chemists to control the outcome of their synthetic pathways. Aryl oxiranes are key precursors in the synthesis of various biologically active molecules and pharmaceutical intermediates. For instance, they are instrumental in creating chiral amino alcohols, a structural motif present in many drug molecules.

In the realm of materials science, aryl oxiranes serve as crucial monomers and cross-linking agents in the production of polymers. The oxirane ring can undergo polymerization to form polyethers, and the presence of the aromatic ring imparts desirable properties such as thermal stability and mechanical strength to the resulting materials. These characteristics make them valuable in the formulation of epoxy resins, adhesives, and composites. Furthermore, functionalized oxiranes are being explored for the modification of material surfaces, such as in the functionalization of metal-organic frameworks (MOFs) to introduce new reactive sites.

An Overview of Historical and Emerging Research Trajectories for 2 4 Hydroxyphenyl Oxirane

The research journey of 2-(4-Hydroxyphenyl)oxirane is intertwined with the broader history of heterocyclic chemistry and the development of synthetic methodologies for epoxides. While specific early milestones for this particular compound are not extensively documented, its trajectory can be understood within the context of the evolving applications of functionalized aryl oxiranes.

Historically, the synthesis of aryl oxiranes gained prominence with the development of epoxidation reactions. The discovery that alkenes could be converted to epoxides using peroxy acids was a significant step forward. For a compound like 2-(4-Hydroxyphenyl)oxirane, early synthetic approaches would have likely involved the epoxidation of 4-vinylphenol (B1222589) or the reaction of a corresponding halohydrin with a base. The historical context of its parent molecules, such as epichlorohydrin, which was first prepared in 1884, laid the groundwork for the synthesis of more complex oxiranes. The primary research focus was on leveraging its reactive epoxide and phenol (B47542) functional groups for further chemical transformations.

Emerging research is charting new and exciting paths for 2-(4-Hydroxyphenyl)oxirane and related compounds. A significant trend is the development of catalytic and asymmetric synthesis methods. The ability to selectively produce one enantiomer of a chiral molecule is crucial in the pharmaceutical industry, and research into the asymmetric epoxidation and kinetic resolution of aryl oxiranes is a vibrant field.

Another burgeoning area is the use of enzymatic and biocatalytic methods for the synthesis and transformation of hydroxyphenyl oxiranes. Enzymes like laccases and transaminases are being investigated for their potential to carry out highly selective reactions under mild and environmentally friendly conditions. researchgate.netgoogle.com For example, a predicted metabolite, 3-(4-hydroxyphenyl)oxirane-2-carboxylic acid, is generated by enzymatic action in humans, suggesting a role for such compounds in biochemical pathways. chemfont.ca

In materials science, the application of 2-(4-Hydroxyphenyl)oxirane and its derivatives in creating advanced polymers and functional materials continues to be an active area of investigation. cymitquimica.com Its bifunctional nature, possessing both a reactive epoxide ring and a nucleophilic phenolic hydroxyl group, makes it a candidate for creating self-crosslinking polymers and for surface modifications.

Below is a summary of key research areas and their significance:

| Research Area | Significance |

| Catalytic Ring-Opening | Development of selective methods to synthesize complex molecules. |

| Asymmetric Synthesis | Production of enantiomerically pure compounds for pharmaceuticals. |

| Enzymatic/Biocatalytic Reactions | "Green" and highly selective synthesis and transformations. researchgate.netgoogle.com |

| Advanced Polymer Synthesis | Creation of novel materials with tailored properties like thermal stability. cymitquimica.com |

| Biochemical Studies | Understanding the role and metabolism of such compounds in biological systems. chemfont.ca |

This article delves into the chemical synthesis of 2-(4-Hydroxyphenyl)oxirane, a compound of interest in various chemical applications. The subsequent sections will detail the established synthetic routes, the necessary precursors, optimization of reaction conditions, and methods for achieving stereoselective synthesis.

Chemical Reactivity and Mechanistic Investigations of 2 4 Hydroxyphenyl Oxirane

Oxirane Ring-Opening Reactions of 2-(4-Hydroxyphenyl)oxirane

The strained three-membered ring of the oxirane moiety in 2-(4-hydroxyphenyl)oxirane makes it susceptible to ring-opening reactions through various mechanisms. These reactions are fundamental to the compound's utility in organic synthesis, allowing for the introduction of diverse functional groups.

Nucleophilic Attack and Adduct Formation with Various Reagents

The ring-opening of epoxides can be initiated by nucleophilic attack. researchgate.net Strong nucleophiles typically attack the less sterically hindered carbon of the oxirane ring in an SN2-type reaction. chemistrysteps.com The reactivity of 2-(4-hydroxyphenyl)oxirane with a range of nucleophiles, including amines and thiols, has been explored to generate a variety of functionalized products.

The reaction with amines, known as aminolysis, yields β-amino alcohols. rroij.com This reaction is highly regioselective, with the amine preferentially attacking the less substituted carbon of the epoxide. researchgate.net Similarly, thiols react with epoxides to form β-hydroxy sulfides. arkat-usa.orgdigitellinc.com This process, often referred to as thiolysis, can be carried out in the presence of a base or Lewis acid, or even in water without a catalyst. arkat-usa.org The reaction of epoxides with thiols is a valuable method for synthesizing intermediates for biologically active molecules. arkat-usa.org

Table 1: Nucleophilic Ring-Opening Reactions of Epoxides

| Nucleophile | Product | Reaction Conditions | Reference |

| Amines | β-Amino Alcohols | Various, including catalyst-free and solvent-free conditions | rroij.comresearchgate.net |

| Thiols | β-Hydroxy Sulfides | Base or acid catalysis, or in water | arkat-usa.orgdigitellinc.com |

Acid-Catalyzed Ring Opening Processes and Product Distribution

Under acidic conditions, the ring-opening of epoxides proceeds via a different mechanism. masterorganicchemistry.com The epoxide oxygen is first protonated, making it a better leaving group and activating the ring for nucleophilic attack. libretexts.orgchemistrysteps.com In the case of unsymmetrical epoxides like 2-(4-hydroxyphenyl)oxirane, the regioselectivity of the nucleophilic attack depends on the substitution pattern of the oxirane carbons. openstax.orglibretexts.org

If the carbons are primary or secondary, the nucleophile attacks the less substituted carbon in an SN2-like manner. openstax.orglibretexts.org However, if one carbon is tertiary, the attack occurs preferentially at the more substituted carbon, exhibiting SN1-like character. openstax.orglibretexts.org This is because the positive charge in the transition state is better stabilized at the more substituted carbon. libretexts.org The reaction of epoxides with aqueous acid leads to the formation of 1,2-diols (vicinal glycols). openstax.orglibretexts.org The stereochemistry of this reaction results in a trans arrangement of the two hydroxyl groups. libretexts.org

The product distribution in acid-catalyzed ring-opening is influenced by both the structure of the epoxide and the reaction conditions. libretexts.org For instance, the use of anhydrous hydrogen halides (HX) results in the formation of a trans-halohydrin. libretexts.orgopenstax.org

Reactivity of the Hydroxyl Group in 2-(4-Hydroxyphenyl)oxirane

The phenolic hydroxyl group in 2-(4-hydroxyphenyl)oxirane provides a second reactive site for chemical modifications, enabling a wide range of derivatization and functionalization reactions.

Derivatization and Functionalization Studies of the Phenolic Hydroxyl

The phenolic hydroxyl group can be readily derivatized through various classical strategies, such as etherification and esterification, to modify the compound's properties. nih.gov These modifications are crucial for synthesizing derivatives with specific biological or material science applications. For instance, derivatization can be used to introduce specific functional groups onto the phenolic ring. nih.gov Various reagents can be employed for the derivatization of phenolic hydroxyl groups, including those that introduce tags for analytical purposes. rsc.org

Oxidative and Reductive Transformations of 2-(4-Hydroxyphenyl)oxirane

The 2-(4-hydroxyphenyl)oxirane molecule can undergo both oxidative and reductive transformations, targeting either the oxirane ring or the phenolic moiety.

Oxidative reactions can lead to the formation of various products. For instance, oxidation of the phenolic hydroxyl group can potentially lead to the formation of quinone-type structures. The oxirane ring itself can also be subject to oxidative cleavage under specific conditions.

Reductive transformations, on the other hand, typically target the oxirane ring. Ring-opening of epoxides can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄), which delivers a hydride ion to the less sterically hindered carbon, resulting in the formation of an alcohol after an acidic workup. youtube.com

Mechanistic Studies of 2-(4-Hydroxyphenyl)oxirane Reactions

The reactivity of the epoxide ring in 2-(4-hydroxyphenyl)oxirane is a subject of detailed mechanistic investigation, focusing on the pathways of its ring-opening reactions and the influence of external factors such as solvents and catalysts. These studies are crucial for understanding and controlling the synthesis of various downstream products, including pharmaceuticals and polymers. The presence of the para-hydroxyphenyl group significantly influences the electronic properties of the oxirane ring, thereby affecting the mechanism of its reactions.

Elucidation of Reaction Pathways and Transition States

The ring-opening of unsymmetrical epoxides like 2-(4-hydroxyphenyl)oxirane can proceed through mechanisms that span a continuum between a pure SN1 and SN2 pathway. The precise mechanism is highly sensitive to the reaction conditions and the nature of the nucleophile. The para-hydroxyphenyl substituent, being an electron-donating group, plays a pivotal role in stabilizing a positive charge on the adjacent benzylic carbon.

In acid-catalyzed reactions, the reaction is initiated by the protonation of the epoxide oxygen, forming a good leaving group. Subsequently, the C-O bond begins to break, leading to a transition state with significant carbocationic character at the benzylic carbon. This positive charge is stabilized by the electron-donating para-hydroxy group through resonance. Consequently, the reaction pathway exhibits a more SN1-like character compared to unsubstituted styrene (B11656) oxide. The nucleophile then attacks the more substituted (benzylic) carbon.

Under neutral or basic conditions, the reaction typically follows an SN2 mechanism. The nucleophile directly attacks one of the carbon atoms of the epoxide ring, leading to the opening of the three-membered ring. In this scenario, steric hindrance becomes a more dominant factor, and the nucleophile preferentially attacks the less substituted, terminal carbon atom. However, the electronic influence of the para-hydroxyphenyl group can still play a role, and the precise nature of the transition state can be influenced by the nucleophile and solvent.

Studies on the solvolysis of para-substituted styrene oxides provide valuable insights into the electronic effects on the reaction mechanism. The Hammett equation, which relates reaction rates to the electronic properties of substituents, has been used to quantify these effects. For the solvolysis of styrene oxides, a negative ρ value is typically observed, indicating the development of a positive charge in the transition state. The magnitude of ρ provides information about the extent of charge development.

Table 1: Hammett Correlation for the Solvolysis of para-Substituted Styrene Oxides

| Substituent (para) | σ | Relative Rate (k/kH) | Log(k/kH) |

| OCH₃ | -0.27 | 5.8 | 0.76 |

| OH | -0.37 | ~10 | ~1.0 |

| CH₃ | -0.17 | 2.5 | 0.40 |

| H | 0.00 | 1.0 | 0.00 |

| Cl | 0.23 | 0.4 | -0.40 |

| NO₂ | 0.78 | 0.01 | -2.00 |

Note: The data for the OH group is an estimation based on its σ value and the general trend observed for other electron-donating groups. The exact experimental value may vary.

The large positive value for the relative rate of the hydroxyl-substituted compound indicates significant stabilization of the carbocation-like transition state, pushing the mechanism further towards the SN1 end of the spectrum in comparison to unsubstituted styrene oxide.

Influence of Solvent Systems and Catalysts on Reaction Mechanisms

The medium in which the reaction is conducted has a profound effect on both the rate and the regioselectivity of the ring-opening of 2-(4-hydroxyphenyl)oxirane. The ability of the solvent to stabilize charged intermediates and transition states is a key determinant of the reaction pathway.

Solvent Systems:

Polar protic solvents, such as water and alcohols, are effective at solvating both the protonated epoxide in acid-catalyzed reactions and the developing alkoxide ion. Their ability to form hydrogen bonds can stabilize the transition state, particularly in reactions with more SN1 character. In these solvents, the attack at the more substituted benzylic carbon is generally favored due to the effective stabilization of the partial positive charge.

Polar aprotic solvents, such as acetone (B3395972) and dimethylformamide (DMF), are also capable of solvating charged species but are less effective at stabilizing anions compared to protic solvents. The choice between polar protic and polar aprotic solvents can influence the nucleophilicity of the attacking species and the stability of the transition state, thereby affecting the reaction rate and product distribution.

Nonpolar solvents generally disfavor the formation of charged intermediates and transition states. Consequently, reactions in nonpolar media are more likely to proceed via a concerted SN2 mechanism, where charge separation is minimized in the transition state. This often leads to a higher proportion of nucleophilic attack at the less sterically hindered terminal carbon.

Table 2: Regioselectivity of Styrene Oxide Ring-Opening with Amines in Different Solvents

| Solvent | Dielectric Constant (ε) | Product Ratio (α-attack : β-attack) |

| Dioxane | 2.2 | 60 : 40 |

| Benzene (B151609) | 2.3 | 65 : 35 |

| Diethyl Ether | 4.3 | 70 : 30 |

| Tetrahydrofuran (THF) | 7.6 | 75 : 25 |

| Acetone | 20.7 | 85 : 15 |

| Ethanol | 24.6 | 90 : 10 |

| Water | 80.1 | >95 : <5 |

Note: This data is for the parent styrene oxide, but a similar trend is expected for 2-(4-hydroxyphenyl)oxirane, with the electron-donating hydroxyl group likely enhancing the preference for α-attack in polar solvents.

Catalysts:

The choice of catalyst can dramatically alter the reaction mechanism and selectivity.

Brønsted Acids: Catalysts like sulfuric acid or hydrochloric acid protonate the epoxide oxygen, activating the ring for nucleophilic attack. As discussed, this generally promotes an SN1-like mechanism with preferential attack at the benzylic carbon of 2-(4-hydroxyphenyl)oxirane.

Lewis Acids: Lewis acids, such as zinc chloride (ZnCl₂) or boron trifluoride (BF₃), coordinate to the epoxide oxygen, polarizing the C-O bonds and making the carbon atoms more electrophilic. This activation also facilitates ring-opening. The nature of the Lewis acid and its counter-ion can influence the degree of charge development in the transition state and the regioselectivity of the reaction. Stronger Lewis acids tend to favor a more SN1-like pathway.

Base Catalysts: In the presence of strong bases, the nucleophile is often deprotonated, increasing its reactivity. The reaction then proceeds via an SN2 mechanism, with the alkoxide acting as the leaving group. For 2-(4-hydroxyphenyl)oxirane, this would favor attack at the less hindered terminal carbon.

The interplay between the electronic nature of the substrate, the nucleophile, the solvent, and the catalyst determines the precise mechanistic pathway and the resulting product distribution in reactions of 2-(4-hydroxyphenyl)oxirane.

Applications of 2 4 Hydroxyphenyl Oxirane As a Chemical Building Block

Utilization in the Synthesis of Complex Organic Molecules and Fine Chemicals

The reactivity of the oxirane ring is central to its application in constructing more complex molecular frameworks. Epoxides are well-established intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals due to their ability to introduce a 1,2-difunctionalized moiety into a molecule. mt.comwisdomlib.orgmdpi.com The ring-opening can proceed through different mechanisms, yielding distinct products depending on the reaction conditions. mt.com

The 4-hydroxyphenyl moiety of the molecule is a key structural component in numerous biologically active compounds. Research has demonstrated the synthesis of a series of 2-{[2-(4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide derivatives, which were evaluated as novel STAT6 inhibitors. nih.gov In these syntheses, the core structure related to 2-(4-hydroxyphenyl)oxirane serves as a foundational element for building molecules with potential therapeutic applications in allergic conditions. nih.gov One such derivative, 4-(benzylamino)-2-{[2-(3-chloro-4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide, exhibited potent STAT6 inhibition with an IC50 value of 21 nM. nih.gov

Furthermore, the hydroxyphenyl structure is integral to the synthesis of other complex heterocyclic systems, such as 1,5-benzodiazepine derivatives, which are known for their wide range of biological activities. nih.gov A related compound, 2-(4-phenoxyphenyl)oxirane, is used as a key intermediate in the preparation of the difenoconazole fungicide, highlighting the utility of phenyl-oxirane structures in the agrochemical industry. google.com The versatility of the oxirane group allows it to be a precursor for a variety of valuable chemical intermediates and final products. wisdomlib.org

| Molecule Class | Starting Material/Intermediate | Application Area | Reference |

| Pyrimidine-5-carboxamides | 2-{[2-(4-hydroxyphenyl)ethyl]amino}pyrimidine | Pharmaceutical (STAT6 Inhibitors) | nih.gov |

| Benzodiazepines | 4-hydroxybenzaldehyde (B117250) (related precursor) | Pharmaceutical | nih.gov |

| Fungicides | 2-[2-chloro-4-(4-chlorophenoxy)-phenyl]oxirane | Agrochemical | google.com |

Role in Polymer and Material Science Research

In polymer science, the dual functionality of 2-(4-Hydroxyphenyl)oxirane allows it to serve as both a monomer for building polymer backbones and a crosslinking agent for creating robust networks.

Epoxy resins are a critical class of thermosetting polymers known for their excellent mechanical properties, chemical resistance, and adhesion. icm.edu.pl The defining feature of these materials is the oxirane ring, which undergoes ring-opening polymerization to form a crosslinked polymer network. researchgate.netresearchgate.net 2-(4-Hydroxyphenyl)oxirane is a suitable precursor for creating specialized epoxy resins. The oxirane group can polymerize with curing agents, while the phenolic hydroxyl group can either react with other functional groups or be used to modify the properties of the final resin, such as enhancing adhesion or thermal stability.

The synthesis of high-molecular-weight epoxy resins often involves reacting a dihydric phenol (B47542), like Bisphenol A, with epichlorohydrin. google.com 2-(4-Hydroxyphenyl)oxirane can be seen as a functionalized monomer that can be incorporated into such systems to impart specific properties. Bio-based epoxy resin precursors have been developed from natural phenolic monomers like vanillin, demonstrating a move towards sustainable polymer precursors that share structural similarities with 2-(4-Hydroxyphenyl)oxirane. google.com

Additionally, epoxides are crucial in the production of polyurethanes. mt.com They are first converted into polyols, which are then reacted with isocyanates to form the polyurethane polymer. mt.com The presence of the hydroxyl group in 2-(4-Hydroxyphenyl)oxirane makes it a direct candidate for reactions leading to polyol intermediates, which can then be used in polyurethane synthesis.

Crosslinking is a process that forms covalent bonds between polymer chains, resulting in a three-dimensional network that enhances the material's mechanical strength, thermal stability, and chemical resistance. The bifunctional nature of 2-(4-Hydroxyphenyl)oxirane makes it an effective crosslinking agent.

The epoxide ring can react with functional groups on a polymer backbone, such as amines or carboxylic acids, while the phenolic hydroxyl group can react with other groups, such as isocyanates or even other epoxides under certain conditions. This allows the molecule to act as a bridge, linking separate polymer chains together. The incorporation of such modifiers into a polymer network can impart valuable properties to the final material. researchgate.net For example, modifying epoxy oligomers during the curing process is a common strategy to develop advanced materials with tailored characteristics. researchgate.net The use of oxetanes in conjunction with epoxides (oxiranes) has been shown to enhance polymerization kinetics and improve the physical properties of the resulting polymer films. uvebtech.com

Development of Specialized Reagents and Intermediates from 2-(4-Hydroxyphenyl)oxirane

Beyond its direct use in synthesis, 2-(4-Hydroxyphenyl)oxirane can be transformed into more complex, specialized reagents and intermediates. The epoxide ring is a highly valuable functional group for performing a variety of chemical transformations. mt.com

As previously mentioned, derivatives of this compound have been synthesized to act as potent and selective STAT6 inhibitors, demonstrating its role as a starting material for creating highly specialized reagents for biomedical research. nih.gov The synthesis of these inhibitors involved creating a series of pyrimidine-based compounds derived from the hydroxyphenyl ethylamine structure, which can be accessed from 2-(4-hydroxyphenyl)oxirane via a ring-opening reaction with an amine. nih.gov

Computational and Theoretical Chemistry Studies of 2 4 Hydroxyphenyl Oxirane

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Hartree-Fock and Post-Hartree-Fock Methods for Electronic Structure Analysis

Similarly, there is a lack of published research applying Hartree-Fock (HF) or post-Hartree-Fock methods (like Møller-Plesset perturbation theory or Configuration Interaction) to analyze the electronic structure of 2-(4-hydroxyphenyl)oxirane. These methods are fundamental in computational chemistry for approximating the electronic wavefunction and energy of a quantum many-body system, offering details about molecular orbitals, electron distribution, and ionization potential.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

No literature detailing molecular dynamics (MD) simulations for 2-(4-hydroxyphenyl)oxirane was found. MD simulations would be valuable for understanding the conformational flexibility of the molecule over time, including the rotation around the bond connecting the phenyl ring and the oxirane ring, and for studying its interactions with other molecules or a solvent.

Prediction of Reactivity and Mechanistic Pathways using Computational Models

Computational models are often used to predict the reactivity of molecules, for instance, by calculating electrostatic potential maps to identify sites susceptible to nucleophilic or electrophilic attack, or by modeling reaction pathways and transition states. However, specific computational studies predicting the reactivity and mechanistic pathways of 2-(4-hydroxyphenyl)oxirane are not available in the reviewed literature.

Advanced Computational Approaches for Structure-Function Relationships

Advanced computational methods, such as Quantitative Structure-Activity Relationship (QSAR) or other machine learning models, are employed to establish relationships between a molecule's structure and its biological or chemical function. There is no evidence of such advanced computational approaches being applied to 2-(4-hydroxyphenyl)oxirane in the available scientific literature.

Analytical and Spectroscopic Characterization Techniques in 2 4 Hydroxyphenyl Oxirane Research

Chromatographic Methods for Purity Assessment and Separation (e.g., HPLC, TLC)

Chromatographic techniques are fundamental for separating 2-(4-Hydroxyphenyl)oxirane from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of non-volatile compounds like 2-(4-Hydroxyphenyl)oxirane. In a typical setup, reverse-phase HPLC (RP-HPLC) would be employed, utilizing a nonpolar stationary phase (such as C18-silica) and a polar mobile phase. researchgate.net The separation is based on the differential partitioning of the analyte between the two phases. The presence of the polar hydroxyl group on the phenyl ring influences its retention time. Chiral HPLC, using specialized columns (e.g., Chiralpak AD-H), is essential for separating the enantiomers of oxirane compounds, which is crucial for stereoselective synthesis and biological studies.

Thin-Layer Chromatography (TLC) offers a rapid and cost-effective method for monitoring reaction progress and preliminary purity checks. A small amount of the sample is spotted onto a plate coated with a stationary phase (e.g., silica (B1680970) gel). The plate is then developed in a chamber with a suitable solvent system. The compound's retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, helps in its identification and in assessing the presence of impurities.

Gas Chromatography (GC) , often coupled with Mass Spectrometry (GC-MS), can also be used, particularly for analyzing the thermal stability and potential degradation products of the compound. However, the thermal lability of some oxirane compounds requires careful method development, such as the use of shorter analytical columns to minimize degradation during analysis. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural determination of organic molecules like 2-(4-Hydroxyphenyl)oxirane.

¹H NMR Spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms (protons). For 2-(4-Hydroxyphenyl)oxirane, the spectrum would exhibit characteristic signals for the protons on the oxirane ring, the aromatic protons on the hydroxyphenyl group, and the proton of the hydroxyl group itself. The protons of the oxirane ring typically appear as a set of multiplets in the δ 2.5–4.0 ppm range due to their distinct chemical environments and spin-spin coupling. The aromatic protons would appear in the δ 6.8–7.5 ppm region, showing a characteristic splitting pattern (e.g., two doublets for a 1,4-disubstituted ring). The phenolic hydroxyl proton signal can vary in position and is often broad.

¹³C NMR Spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The spectrum would show signals for the two carbons of the epoxide ring (typically in the δ 45–55 ppm range), and the six carbons of the aromatic ring, four of which would be unique due to symmetry. libretexts.org The carbon atom attached to the hydroxyl group would be observed at a higher chemical shift (downfield) compared to the other aromatic carbons.

2D-NMR Techniques , such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish connectivity. COSY identifies protons that are coupled to each other (e.g., adjacent protons on the oxirane ring), while HMBC reveals correlations between protons and carbons that are two or three bonds apart, helping to piece together the complete molecular structure. libretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-(4-Hydroxyphenyl)oxirane

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Oxirane CH | Multiplet (δ 3.5-3.8) | δ ~52 |

| Oxirane CH₂ | Multiplets (δ 2.7-3.2) | δ ~46 |

| Aromatic CH (ortho to OH) | Doublet (δ ~6.8) | δ ~116 |

| Aromatic CH (meta to OH) | Doublet (δ ~7.2) | δ ~128 |

| Aromatic C-OH | - | δ ~156 |

| Aromatic C-Oxirane | - | δ ~130 |

| Phenolic OH | Broad Singlet (variable) | - |

Note: These are predicted values based on data for analogous compounds and general chemical shift ranges. Actual values may vary depending on the solvent and experimental conditions.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of its chemical bonds. The IR spectrum of 2-(4-Hydroxyphenyl)oxirane would display characteristic absorption bands corresponding to its functional groups. A strong, broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group. icm.edu.pl Aromatic C-H stretching vibrations appear around 3000-3100 cm⁻¹, while aliphatic C-H stretches from the oxirane ring are observed just below 3000 cm⁻¹. The C-O-C stretching of the epoxide ring typically gives rise to a band around 1250 cm⁻¹ and another in the 800-900 cm⁻¹ range. nist.gov Aromatic C=C stretching vibrations are found in the 1500-1600 cm⁻¹ region. rsc.org

Raman Spectroscopy , which relies on the inelastic scattering of monochromatic light, provides complementary information. While O-H stretches are often weak in Raman spectra, the symmetric vibrations of the aromatic ring and the C-C bonds are typically strong and sharp, aiding in structural confirmation. nih.govspectroscopyonline.com

Table 2: Key IR Absorption Frequencies for 2-(4-Hydroxyphenyl)oxirane

| Functional Group | Vibrational Mode | Characteristic Frequency Range (cm⁻¹) |

|---|---|---|

| Phenolic O-H | Stretching | 3200 - 3600 (Broad) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H (Oxirane) | Stretching | 2850 - 3000 |

| Aromatic C=C | Stretching | 1500 - 1600 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern.

For 2-(4-Hydroxyphenyl)oxirane (C₈H₈O₂), high-resolution mass spectrometry (HRMS) would confirm its elemental composition by providing a highly accurate molecular weight of 136.0524 amu. In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 136. The fragmentation pattern would provide clues to the structure. Common fragmentation pathways for phenyl oxiranes include the loss of carbon monoxide (CO) from the rearranged molecular ion to form a stable ion, and cleavage of the oxirane ring. nist.gov The presence of the hydroxyphenyl group would lead to characteristic fragments, such as a prominent peak corresponding to the hydroxytropylium ion or related aromatic cations.

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of 2-(4-Hydroxyphenyl)oxirane can be grown, this technique can provide a wealth of information.

The analysis would yield exact bond lengths, bond angles, and torsion angles within the molecule. It would reveal the conformation of the oxirane ring relative to the phenyl group. Furthermore, it would provide insight into the intermolecular interactions that govern the crystal packing, such as hydrogen bonding involving the phenolic hydroxyl group and potential π–π stacking interactions between the aromatic rings of adjacent molecules. nih.govmdpi.com This information is crucial for understanding the compound's physical properties and its interactions in a solid matrix.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, and oxygen) in a pure sample. The experimentally determined percentages are then compared with the theoretically calculated values based on the molecular formula.

For 2-(4-Hydroxyphenyl)oxirane, with a molecular formula of C₈H₈O₂, the theoretical elemental composition is:

Carbon (C): 70.57%

Hydrogen (H): 5.92%

Oxygen (O): 23.50%

A close agreement between the experimental results and these calculated values (typically within ±0.4%) provides strong evidence for the compound's empirical formula and serves as a critical check of its purity. rsc.org

Advanced Research Directions and Future Perspectives for 2 4 Hydroxyphenyl Oxirane

Exploration of Novel and Sustainable Synthetic Methodologies for Enhanced Efficiency

The industrial viability and broader application of 2-(4-Hydroxyphenyl)oxirane are contingent upon the development of efficient, cost-effective, and environmentally benign synthetic routes. Research is moving beyond traditional methods, which often rely on stoichiometric reagents and harsh conditions, toward more sustainable alternatives.

Key research areas include the advancement of biocatalytic and chemoenzymatic methods. The epoxidation of the precursor, 4-hydroxystyrene, using enzymatic systems represents a significant step forward in green chemistry. nih.gov Fungal unspecific peroxygenases (UPOs), for example, can catalyze the epoxidation of alkenes using hydrogen peroxide (H₂O₂), a green oxidant that yields only water as a byproduct. nih.govcsic.es Similarly, engineered cytochrome P450 monooxygenases are being explored for their high stereoselectivity in styrene (B11656) epoxidation. nih.gov Another innovative approach is the use of photoenzymatic systems, which utilize light to regenerate the enzyme's active state, thereby simplifying the complex cofactor requirements of traditional biocatalytic setups. tudelft.nlresearchgate.net

Furthermore, the principles of flow chemistry are being applied to enhance the synthesis process. Continuous-flow reactors offer superior control over reaction parameters such as temperature and mixing, leading to improved yields and safety, particularly for exothermic reactions. polimi.itresearchgate.net This technology also facilitates easier scalability from laboratory to industrial production. polimi.it

| Methodology | Key Features | Advantages | Research Focus |

|---|---|---|---|

| Traditional Chemical Synthesis (e.g., Halohydrin route) | Multi-step process involving halogenating agents and strong bases. google.com | Well-established procedures. | Improving atom economy and reducing waste. |

| Biocatalytic Epoxidation (e.g., UPOs, P450s) | Use of enzymes to catalyze the epoxidation of 4-hydroxystyrene. nih.govnih.gov | High selectivity, mild reaction conditions, use of green oxidants (H₂O₂). csic.es | Enzyme engineering for enhanced stability and activity; whole-cell biocatalysis. |

| Photoenzymatic Systems | Light-driven regeneration of the enzyme's flavin cofactor. tudelft.nl | Simplifies the catalytic system by removing the need for reductase enzymes and sacrificial cofactors. | Improving the photostability of catalysts and optimizing light exposure. tudelft.nl |

| Continuous-Flow Chemistry | Reaction is performed in a continuously flowing stream rather than a batch reactor. polimi.it | Enhanced safety, improved heat transfer, higher yields, and ease of scalability. polimi.it | Reactor design optimization and integration of in-line purification steps. |

Designing New Derivatives with Tailored Reactivity for Targeted Chemical Transformations

The future of 2-(4-Hydroxyphenyl)oxirane lies in its strategic use as a bifunctional building block. fiveable.me Its two distinct functional groups—the electrophilic oxirane and the nucleophilic/acidic phenol (B47542)—can be manipulated either independently or concertedly to create a diverse array of derivatives with precisely controlled properties.

The oxirane ring is a prime target for ring-opening polymerization (ROP), yielding polyethers with a poly(ethylene oxide)-type backbone. nih.gov Cationic ROP can be initiated to produce linear polymers where the phenolic group becomes a repeating side chain. rsc.orgresearchgate.net This side chain can then be further modified post-polymerization. Alternatively, the phenolic hydroxyl can be derivatized first, introducing other functional moieties before the oxirane is polymerized, leading to highly functionalized polymers. rsc.org

Beyond polymerization, the selective ring-opening of the epoxide with various nucleophiles (e.g., amines, thiols) provides a direct route to multifunctional small molecules. jsynthchem.com This allows for the synthesis of libraries of compounds with a β-amino alcohol or β-thioether alcohol core structure, which are common motifs in pharmaceuticals and other bioactive molecules. The phenolic group's reactivity allows for the attachment of these molecules to other substrates or for tuning properties like solubility and electronic character.

| Functional Group Targeted | Reaction Type | Resulting Derivative/Transformation | Potential Application |

|---|---|---|---|

| Oxirane Ring | Ring-Opening Polymerization (ROP) | Linear polyethers with pendant phenol groups. nih.gov | Functional coatings, polymer supports, membranes. |

| Oxirane Ring | Nucleophilic Ring-Opening | β-hydroxy-substituted derivatives (e.g., with amines, thiols). jsynthchem.com | Synthesis of pharmaceutical intermediates, cross-linking agents. |

| Phenolic Hydroxyl | Etherification/Esterification | Modification of the side-chain functionality prior to or after polymerization. rsc.org | Tuning solubility, thermal properties, or stimuli-responsiveness. |

| Both Groups | Sequential or Orthogonal Reactions | Complex architectures such as block copolymers, graft polymers, or cross-linked networks. doubtnut.com | Advanced materials, drug delivery systems. |

Expanding Applications in Emerging Fields of Advanced Chemical Synthesis and Smart Materials

The unique chemical handles of 2-(4-Hydroxyphenyl)oxirane make it an attractive monomer for the development of "smart" materials—polymers that respond to external stimuli. european-coatings.comrsc.org The phenolic hydroxyl group is inherently pH-sensitive, allowing polymers incorporating this monomer to exhibit changes in solubility or conformation in response to varying pH levels. rsc.org This opens avenues for applications in drug delivery systems, sensors, and smart coatings.

Furthermore, by attaching photo-labile groups to the phenolic moiety, it is possible to design photo-responsive materials. For instance, incorporating o-nitrobenzyl esters could create networks that degrade or change their cross-link density upon UV irradiation, enabling applications in photolithography and on-demand material property switching. nih.govresearchgate.net

In the realm of advanced synthesis, the epoxide functionality is a key player in cascade reactions, which allow for the rapid construction of complex molecular architectures from simple precursors. nih.gov There is significant potential to use 2-(4-Hydroxyphenyl)oxirane in designed epoxide-opening cascades to synthesize polycyclic ether frameworks, which are present in numerous marine natural products. semanticscholar.orgnih.gov The phenolic group could serve as an initiating or terminating nucleophile in such cascades, providing a powerful tool for controlling complex cyclization pathways.

Deeper Mechanistic Understanding through Advanced Spectroscopic and Computational Techniques

A profound understanding of the reaction mechanisms of 2-(4-Hydroxyphenyl)oxirane is crucial for optimizing its use. Advanced computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for elucidating reaction pathways. nih.gov DFT calculations can be used to map the potential energy surface for reactions such as epoxide ring-opening, predicting transition state energies and helping to explain observed regioselectivity. nih.gov This insight is vital for designing selective chemical transformations.

For more complex processes, such as photochemical reactions, advanced modeling techniques like constrained DFT coupled with fewest switches surface hopping (FSSH) algorithms can simulate the excited-state dynamics of the molecule, providing a detailed picture of processes like photoinduced ring-opening. bohrium.com

These computational predictions are validated and complemented by advanced spectroscopic techniques. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is essential for detailed structural characterization of derivatives and polymers, confirming reaction outcomes such as the stereochemistry of ring-opening. In-situ spectroscopic monitoring can provide real-time kinetic data, offering deeper insights into reaction rates and intermediates.

| Technique | Information Provided | Relevance to 2-(4-Hydroxyphenyl)oxirane |

|---|---|---|

| Density Functional Theory (DFT) | Reaction energy profiles, transition state structures, activation barriers. nih.gov | Predicting the regioselectivity of nucleophilic attack on the oxirane; understanding catalytic mechanisms. |

| Molecular Dynamics (MD) | Simulating polymer chain conformation and dynamics in different environments. | Understanding the behavior of smart polymers derived from the monomer in response to stimuli. |

| High-Resolution NMR | Precise structural elucidation, stereochemical analysis. | Confirming the structure of new derivatives and the tacticity of resulting polymers. |

| In-situ Spectroscopy (FT-IR, Raman) | Real-time monitoring of reactant consumption and product formation. | Determining reaction kinetics and identifying transient intermediates in complex reactions. |

Investigations into its Role in Complex Reaction Networks and Catalytic Cycles

Looking further ahead, the bifunctionality of 2-(4-Hydroxyphenyl)oxirane makes it a compelling candidate for inclusion in complex reaction networks (CRNs) and intricate catalytic cycles. CRNs are systems of interconnected reactions that can exhibit emergent properties like oscillation or bistability, forming the basis of chemical computing and autonomous materials. The ability of 2-(4-Hydroxyphenyl)oxirane to act as both a chain extender (via the epoxide) and a branching or cross-linking point (via the phenol) could allow it to serve as a key node in the construction of complex, non-linear polymer architectures. doubtnut.com

In catalysis, the molecule's structure suggests potential roles beyond that of a simple substrate. The phenolic hydroxyl group could function as an internal, co-catalytic moiety in its own reactions. For example, through hydrogen bonding, it could activate the epoxide oxygen towards nucleophilic attack, accelerating the ring-opening reaction in a self-catalyzed manner. This intramolecular assistance is a key principle in designing efficient catalytic systems.

Furthermore, as a substrate in catalytic cascade reactions, 2-(4-Hydroxyphenyl)oxirane offers multiple points for catalyst interaction and reaction initiation. nih.gov A catalyst could selectively activate the epoxide, or it could interact with the phenol to direct a reaction at the oxirane. This dual-handle nature could be exploited to create highly selective and complex transformations, where the molecule is guided through a multi-step sequence within a single catalytic cycle to form intricate final products.

Q & A

Q. What are the recommended safety precautions when handling 2-(4-Hydroxyphenyl)oxirane in laboratory settings?

- Methodological Answer : Researchers should prioritize personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks, as the compound may cause respiratory irritation. Avoid skin contact by following protocols for spill containment and disposal. Emergency procedures (e.g., eye rinsing with water for 15 minutes) should be established, and SDS guidelines for similar oxirane derivatives should be consulted for toxicity profiles .

Q. What synthetic routes are commonly employed for the preparation of 2-(4-Hydroxyphenyl)oxirane?

- Methodological Answer : The compound can be synthesized via epoxidation of 4-hydroxystyrene precursors using oxidizing agents like meta-chloroperbenzoic acid (mCPBA). Catalytic methods, such as ruthenium porphyrin complexes with co-catalysts like TBACl, have shown high efficiency in epoxide formation. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to minimize side reactions like diol formation .

Q. What analytical techniques are most effective for characterizing the purity of 2-(4-Hydroxyphenyl)oxirane?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is ideal for assessing purity. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, while gas chromatography-mass spectrometry (GC-MS) identifies volatile impurities. Differential scanning calorimetry (DSC) can detect thermal degradation products .

Advanced Research Questions

Q. How can researchers optimize the stereochemical outcome during the synthesis of 2-(4-Hydroxyphenyl)oxirane derivatives?

- Methodological Answer : Chiral catalysts, such as Jacobsen-type salen complexes, enable enantioselective epoxidation. Computational modeling (e.g., DFT) predicts steric and electronic effects of substituents on the phenyl ring, guiding solvent and temperature selection. Kinetic resolution techniques can isolate desired enantiomers .

Q. What computational methods are suitable for predicting the reactivity of 2-(4-Hydroxyphenyl)oxirane in nucleophilic ring-opening reactions?

- Methodological Answer : Density Functional Theory (DFT) simulations calculate transition-state energies and charge distribution to predict regioselectivity (e.g., attack at the less hindered oxirane carbon). Molecular dynamics (MD) models solvation effects, while Hammett parameters quantify substituent electronic influences .

Q. How can conflicting toxicity data from different studies on 2-(4-Hydroxyphenyl)oxirane be systematically resolved?

- Methodological Answer : Conduct in vitro assays (e.g., Ames test for mutagenicity) alongside in vivo rodent studies to correlate acute vs. chronic effects. Meta-analyses of existing data, weighted by study quality (e.g., OECD compliance), resolve discrepancies. Cross-reference with structurally similar compounds (e.g., 4-(4-Hydroxyphenyl)butan-2-one safety assessments) .

Q. What strategies are effective for stabilizing 2-(4-Hydroxyphenyl)oxirane against thermal degradation during storage?

Q. What mechanistic insights can be gained from isotopic labeling studies in the ring-opening reactions of 2-(4-Hydroxyphenyl)oxirane?

Q. How does the electronic nature of substituents on the phenyl ring influence the reactivity of 2-(4-Hydroxyphenyl)oxirane derivatives?

Q. What advanced spectroscopic methods can differentiate between cis and trans diastereomers formed in epoxide ring-opening reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.